molecular formula C11H17NO B13056883 (1R,2S)-1-Amino-1-(2-ethylphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(2-ethylphenyl)propan-2-OL

Cat. No.: B13056883
M. Wt: 179.26 g/mol
InChI Key: JSMGPFUDSSMWIF-KWQFWETISA-N
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Description

(1R,2S)-1-Amino-1-(2-ethylphenyl)propan-2-OL: is a chiral compound with a specific stereochemistry It is an organic molecule that contains an amino group, a hydroxyl group, and an ethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-Amino-1-(2-ethylphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using a chiral reducing agent. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at a controlled temperature to ensure the desired stereochemistry is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The use of chiral catalysts and advanced purification techniques such as chromatography can help achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-1-Amino-1-(2-ethylphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under controlled conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (1R,2S)-1-Amino-1-(2-ethylphenyl)propan-2-OL is used as a chiral building block in organic synthesis. It can be used to synthesize other chiral compounds and as a ligand in asymmetric catalysis.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the stereochemical requirements of biological processes.

Medicine: This compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. It can be used to develop drugs with specific stereochemistry for improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(2-ethylphenyl)propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological processes.

Comparison with Similar Compounds

  • (1R,2S)-1-Amino-1-(2-methylphenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(2-isopropylphenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(2-tert-butylphenyl)propan-2-OL

Comparison: Compared to similar compounds, (1R,2S)-1-Amino-1-(2-ethylphenyl)propan-2-OL has a unique ethyl-substituted phenyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3/t8-,11-/m0/s1

InChI Key

JSMGPFUDSSMWIF-KWQFWETISA-N

Isomeric SMILES

CCC1=CC=CC=C1[C@H]([C@H](C)O)N

Canonical SMILES

CCC1=CC=CC=C1C(C(C)O)N

Origin of Product

United States

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